Cimiracemoside C (Standard)

Descripción

BenchChem offers high-quality Cimiracemoside C (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cimiracemoside C (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,3R,4S,5S)-2-[[(2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPYUWOBZFGKAI-RJXJWIBJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](OC3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cimiracemoside C: A Technical Guide to its Molecular Structure, Bioactivity, and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a cycloartane (B1207475) triterpenoid (B12794562) glycoside isolated from plants of the Actaea genus (formerly Cimicifuga), has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the molecular structure of Cimiracemoside C, its known biological activities with a focus on its role as an AMP-activated protein kinase (AMPK) activator, and the associated signaling pathways. Detailed experimental protocols for its isolation and for assays to evaluate its bioactivity are also presented to facilitate further research and development.

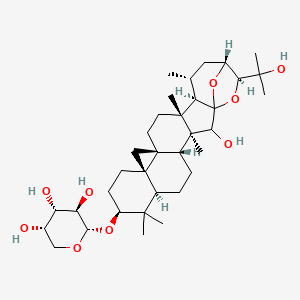

Molecular Structure of Cimiracemoside C

Cimiracemoside C is a complex natural product with a multi-ring structure characteristic of cycloartane triterpenoids, featuring a glycosidic linkage to a sugar moiety.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of Cimiracemoside C is provided in Table 1.[1]

| Property | Value | Source |

| Molecular Formula | C35H56O9 | PubChem[1] |

| Molecular Weight | 620.8 g/mol | PubChem[1] |

| IUPAC Name | (2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹,¹⁸.0³,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosan-9-yl]oxy]oxane-3,4,5-triol | PubChem[1] |

| CAS Number | 256925-92-5 | PubChem[1] |

| SMILES | C[C@@H]1C[C@@H]2--INVALID-LINK--C)(C)C)O[C@H]8--INVALID-LINK--O)O)O)C)O2">C@HC(C)(C)O | PubChem[1] |

| InChI | InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | PubChem[1] |

| InChIKey | BTPYUWOBZFGKAI-BKJHYQRZSA-N | PubChem[1] |

2D Structural Representation

The 2D chemical structure of Cimiracemoside C is depicted below, illustrating the intricate arrangement of its fused rings and the attached arabinopyranoside sugar.

(Image of the 2D structure of Cimiracemoside C would be placed here if image generation were supported)

Biological Activity and Therapeutic Potential

Cimiracemoside C, an active component of Cimicifuga racemosa (black cohosh), has been identified as an activator of AMP-activated protein kinase (AMPK). This activity positions Cimiracemoside C as a compound of interest for its potential therapeutic effects, particularly in the context of metabolic diseases such as diabetes.

Cimiracemoside C and the AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic processes. Activation of AMPK can lead to a cascade of events that collectively enhance cellular energy production and reduce energy consumption. The known effect of Cimiracemoside C is the activation of this key metabolic regulator.

AMPK Signaling Pathway Diagram

The following diagram illustrates the central role of AMPK in cellular metabolism and highlights the downstream effects of its activation, a process initiated by Cimiracemoside C.

Experimental Protocols

This section provides detailed methodologies for the isolation of Cimiracemoside C from its natural source and for key experiments to characterize its biological activity.

Isolation and Purification of Triterpenoid Glycosides from Actaea racemosa

The following is a general protocol for the isolation of triterpenoid glycosides, including Cimiracemoside C, from the rhizomes of Actaea racemosa. This protocol is based on established phytochemical methods.

Workflow for Triterpenoid Glycoside Isolation

Detailed Methodology:

-

Plant Material and Extraction:

-

Dried rhizomes of Actaea racemosa are milled into a fine powder.

-

The powdered material is exhaustively extracted with 80% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

-

-

Concentration:

-

The resulting ethanolic extracts are combined and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography. A variety of stationary phases can be used, including silica gel, C18 reverse-phase silica, and Sephadex LH-20.

-

The column is eluted with a gradient of solvents, for example, a mixture of n-butanol, acetic acid, and water, to separate the components based on their polarity.

-

-

Fraction Analysis and Purification:

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing triterpenoid glycosides.

-

Fractions containing compounds of interest are pooled and subjected to further purification steps, such as preparative HPLC, to isolate pure Cimiracemoside C.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

In Vitro AMPK Activation Assay

This protocol describes a method to determine the ability of Cimiracemoside C to activate AMPK in a cell-based assay.

Methodology:

-

Cell Culture:

-

Cells, such as C2C12 myoblasts or HepG2 hepatocytes, are cultured in an appropriate medium until they reach the desired confluency.

-

-

Compound Treatment:

-

The cells are treated with varying concentrations of Cimiracemoside C or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).

-

-

Cell Lysis:

-

After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The protein concentration of the cell lysates is determined using a standard method, such as the Bradford or BCA assay.

-

-

AMPK Activation Analysis:

-

The activation of AMPK is assessed by measuring the phosphorylation of AMPK at Threonine 172 (Thr172) and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79), relative to the total AMPK and ACC protein levels, respectively. This can be done using:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

-

HTRF (Homogeneous Time-Resolved Fluorescence) Assay: A commercially available HTRF assay kit can be used for a high-throughput quantitative measurement of AMPK phosphorylation.[2]

-

-

Cellular Glucose Uptake Assay

This protocol outlines a method to measure the effect of Cimiracemoside C on glucose uptake in cells, a downstream effect of AMPK activation.

Methodology:

-

Cell Culture and Differentiation:

-

Cells, such as 3T3-L1 preadipocytes or L6 myoblasts, are cultured and differentiated into adipocytes or myotubes, respectively, as these cell types are responsive to stimuli that regulate glucose uptake.

-

-

Compound Treatment:

-

Differentiated cells are serum-starved for a period (e.g., 2-4 hours) and then treated with various concentrations of Cimiracemoside C or a vehicle control. A positive control, such as insulin, should also be included.

-

-

Glucose Uptake Measurement:

-

Glucose uptake is measured using a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), or a radiolabeled glucose analog like [³H]-2-deoxyglucose.

-

After compound treatment, the cells are incubated with the glucose analog for a defined period.

-

The uptake is stopped by washing the cells with ice-cold PBS.

-

-

Quantification:

-

For 2-NBDG, the fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.

-

For radiolabeled glucose, the cells are lysed, and the radioactivity is measured using a scintillation counter.

-

The results are normalized to the protein content of the cell lysates.

-

In Vivo Anti-Diabetic Activity Assay

This protocol provides a framework for evaluating the anti-diabetic effects of Cimiracemoside C in an animal model of diabetes.

Methodology:

-

Animal Model:

-

Diabetes is induced in rodents (e.g., mice or rats) using a chemical agent like streptozotocin (B1681764) (STZ) or by using a genetic model of diabetes.

-

-

Compound Administration:

-

Diabetic animals are treated with Cimiracemoside C, a vehicle control, or a standard anti-diabetic drug (e.g., metformin) via oral gavage or another appropriate route for a specified duration (e.g., several weeks).

-

-

Monitoring of Diabetic Parameters:

-

Fasting Blood Glucose: Blood glucose levels are measured periodically from tail vein blood samples using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed to assess glucose disposal. Animals are fasted overnight, and a baseline blood glucose level is measured. A glucose solution is then administered orally, and blood glucose levels are monitored at various time points (e.g., 15, 30, 60, 90, and 120 minutes) thereafter.

-

-

Data Analysis:

-

The area under the curve (AUC) for the OGTT is calculated to compare glucose tolerance between the different treatment groups.

-

Changes in fasting blood glucose levels over the treatment period are also analyzed.

-

Conclusion

Cimiracemoside C is a structurally complex triterpenoid glycoside with promising biological activity as an AMPK activator. This property suggests its potential for development as a therapeutic agent for metabolic disorders. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the molecular mechanisms and therapeutic applications of this intriguing natural product. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential in drug discovery and development.

References

Cimiracemoside C: A Technical Guide to its Chemical Properties and Formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a cycloartane (B1207475) triterpenoid (B12794562) saponin (B1150181) isolated from the rhizomes of Actaea racemosa (formerly Cimicifuga racemosa), commonly known as black cohosh.[1] This technical guide provides a comprehensive overview of the chemical properties, formula, and relevant experimental protocols for Cimiracemoside C, intended to support research and drug development efforts. The compound has garnered interest for its potential therapeutic activities, including its role as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Chemical Formula and Structure

The chemical formula for Cimiracemoside C is C₃₅H₅₆O₉ .[2] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry. It consists of a cimigenol (B190795) aglycone linked to an α-L-arabinopyranoside moiety at the C-3 position.

IUPAC Name: (2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹﹐¹⁸.0³﹐¹⁷.0⁴﹐¹⁴.0⁷﹐¹².0¹²﹐¹⁴]tetracosan-9-yl]oxy]oxane-3,4,5-triol

Physicochemical Properties

A summary of the key physicochemical properties of Cimiracemoside C is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₆O₉ | PubChem |

| Molecular Weight | 620.81 g/mol | [2] |

| Appearance | White powder | [1] |

| Solubility | Soluble in DMSO and Corn Oil. Sparingly soluble in aqueous buffers. |

Spectroscopic Data

The structural elucidation of Cimiracemoside C was based on the following spectroscopic data as reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data were recorded in pyridine-d₅.

¹³C NMR (100 MHz, C₅D₅N) Chemical Shifts (δ) of the Aglycone of Cimiracemoside C:

| Carbon | δ (ppm) | Carbon | δ (ppm) |

| 1 | 32.1 | 16 | 82.9 |

| 2 | 26.7 | 17 | 62.9 |

| 3 | 88.9 | 18 | 18.2 |

| 4 | 40.1 | 19 | 26.3 |

| 5 | 47.5 | 20 | 46.1 |

| 6 | 21.2 | 21 | 15.1 |

| 7 | 27.2 | 22 | 36.1 |

| 8 | 48.5 | 23 | 81.1 |

| 9 | 25.1 | 24 | 110.1 |

| 10 | 26.7 | 25 | 72.9 |

| 11 | 27.1 | 26 | 28.1 |

| 12 | 35.8 | 27 | 30.2 |

| 13 | 46.9 | 28 | 29.9 |

| 14 | 49.1 | 29 | 19.5 |

| 15 | 80.9 | 30 | 25.9 |

¹H NMR (400 MHz, C₅D₅N) Chemical Shifts (δ) of Cimiracemoside C:

Key signals include those for the anomeric proton of the arabinose unit and characteristic methyl group protons of the triterpenoid core.

-

Anomeric Proton (Arabinose): δ 4.88 (d, J = 6.8 Hz, H-1')

-

Methyl Protons: δ 0.43 (1H, d, J=4.0 Hz, H-19), 0.88 (3H, s, H-29), 0.98 (3H, s, H-18), 1.05 (3H, s, H-30), 1.34 (3H, s, H-26), 1.40 (3H, s, H-27), 1.74 (3H, d, J=6.8 Hz, H-21)

Experimental Protocols

Isolation and Purification of Cimiracemoside C

The following is a representative protocol for the isolation of Cimiracemoside C from the rhizomes of Actaea racemosa, based on published methods.

Methodology:

-

Extraction: Dried and powdered rhizomes of Actaea racemosa are extracted with 80% methanol (B129727) (MeOH) at room temperature. The extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water.

-

Further Purification: Fractions containing Cimiracemoside C are further purified by reversed-phase (RP-18) column chromatography using a methanol-water gradient.

-

Final Isolation: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with an acetonitrile-water mobile phase to yield pure Cimiracemoside C.

AMPK Activation Assay

While specific studies detailing the direct activation of isolated Cimiracemoside C on AMPK are emerging, the following protocol is representative for assessing the AMPK activation potential of triterpenoid saponins (B1172615) and extracts from Actaea racemosa.

Methodology:

-

Cell Culture: A suitable cell line, such as C2C12 myoblasts or HepG2 hepatocytes, is cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of Cimiracemoside C (or the plant extract) for a specified period (e.g., 2-24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., AICAR) are included.

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations of the cell lysates are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

-

Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: The band intensities are quantified, and the ratio of phosphorylated AMPK to total AMPK is calculated to determine the extent of AMPK activation.

Conclusion

Cimiracemoside C is a well-characterized triterpenoid saponin with a defined chemical structure and formula. Its potential to activate AMPK makes it a compound of significant interest for further investigation in the context of metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, identify, and evaluate the biological activity of this promising natural product. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of Cimiracemoside C.

References

Cimiracemoside C: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a cycloartane (B1207475) triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest within the scientific community. It is primarily recognized for its presence in medicinal plants and its potential biological activities, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the natural sources of Cimiracemoside C, detailed methodologies for its isolation and purification, and an exploration of its interaction with the AMPK signaling pathway.

Natural Sources of Cimiracemoside C

Cimiracemoside C is predominantly found in plant species belonging to the genera Actaea and Cimicifuga, which are members of the Ranunculaceae family. These genera are closely related, and many species previously classified under Cimicifuga are now included in Actaea.

The primary documented botanical sources of Cimiracemoside C include:

-

Actaea racemosa L. (syn. Cimicifuga racemosa (L.) Nutt.) : Commonly known as black cohosh, this is a major and widely studied source of Cimiracemoside C.[1] The rhizomes of this plant are particularly rich in this and other related triterpenoid saponins (B1172615).[2][3]

-

Actaea dahurica (Turcz. ex Fisch. & C.A.Mey.) Franch. : This species is another documented source of Cimiracemoside C.

-

Actaea elata (Nutt.) Prantl : Research has confirmed the presence of Cimiracemoside C in this plant species.

-

Cimicifuga foetida L. : The roots of this plant have been identified as a source of Cimiracemoside C.[1]

The concentration of Cimiracemoside C can vary depending on the plant part, geographical location, and harvest time. For instance, in Actaea racemosa, the rhizomes generally contain higher concentrations compared to other plant parts.

Isolation and Purification of Cimiracemoside C

The isolation of Cimiracemoside C from its natural sources is a multi-step process that involves extraction followed by various chromatographic techniques to separate it from a complex mixture of other phytochemicals.

Experimental Workflow for Isolation

Detailed Experimental Protocols

1. Extraction:

The initial step involves the extraction of triterpenoid saponins from the dried and powdered plant material, typically the rhizomes of Actaea racemosa.

-

Maceration: The powdered rhizomes are macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 3 x 24 hours). The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Soxhlet Extraction: Alternatively, a Soxhlet apparatus can be used for a more exhaustive extraction with a solvent like methanol.

2. Preliminary Fractionation (Solvent Partitioning):

The crude extract can be further fractionated by solvent-solvent partitioning to enrich the saponin content. For instance, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponins, being glycosides, are typically enriched in the more polar fractions (e.g., n-butanol).

3. Chromatographic Purification:

Multiple stages of chromatography are generally required to isolate Cimiracemoside C to a high degree of purity.

-

Column Chromatography (CC): This is a fundamental step in the separation process.

-

Stationary Phase: Silica (B1680970) gel is commonly used for normal-phase chromatography. For reversed-phase chromatography, C18-bonded silica is employed.

-

Mobile Phase: A gradient elution system is typically used. For silica gel chromatography, a solvent system of chloroform-methanol or ethyl acetate-methanol with increasing polarity is often effective. For reversed-phase chromatography, a gradient of methanol-water or acetonitrile-water is used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly effective for the separation of saponins. A two-phase solvent system is utilized, and the selection of the appropriate solvent system is crucial for successful separation.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to achieve high purity. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

4. Purity Assessment and Structural Elucidation:

The purity of the isolated Cimiracemoside C is assessed using analytical HPLC. The structural confirmation is carried out using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the complete chemical structure.

Quantitative Data

The yield and purity of Cimiracemoside C can vary based on the natural source and the isolation method employed. The following table summarizes representative data for triterpenoid saponins isolated from Actaea racemosa.

| Compound | Isolation Method | Yield (from crude extract) | Purity | Reference |

| Cimiracemoside D | HSCCC | 19.5 mg (from a complex fraction) | 96.2% | [4] |

| 23-O-acetylshengmanol-3‐O-β-D-xylopyranoside | HSCCC | 17.4 mg (from a complex fraction) | 96.8% | [4] |

| 25-O-acetylcimigenol-3-O-β-D-xylopyranoside | HSCCC | 7.1 mg (from a complex fraction) | 97.9% | [4] |

| Cimiracemoside H | ODS HPLC | 2.0 mg (0.01% from powdered black cohosh) | >95% | [5] |

Cimiracemoside C and the AMPK Signaling Pathway

Cimiracemoside C has been identified as an activator of AMP-activated protein kinase (AMPK), a crucial enzyme in regulating cellular energy metabolism. Activation of AMPK can lead to a switch from anabolic to catabolic pathways, thereby restoring cellular ATP levels.

The precise mechanism by which Cimiracemoside C activates AMPK is still under investigation. However, studies on similar triterpenoid saponins suggest that they may act on upstream kinases of AMPK, such as Liver Kinase B1 (LKB1) or Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ). Some triterpenoids have been shown to activate AMPK via the CaMKKβ pathway.

Proposed Signaling Pathway

Conclusion

Cimiracemoside C is a promising natural product with well-documented sources in the Actaea and Cimicifuga genera. Its isolation, while challenging due to the complexity of the plant matrix, can be achieved through a systematic combination of extraction and chromatographic techniques. The ability of Cimiracemoside C to activate the AMPK signaling pathway highlights its potential for further investigation in the context of metabolic disorders and other related therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this bioactive compound.

References

Cimiracemoside C: A Technical Examination of its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from Cimicifuga racemosa (black cohosh), has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of Cimiracemoside C's effects, with a focus on its anti-inflammatory, chondroprotective, and anti-cancer properties. We delve into the molecular mechanisms underpinning these activities, present available quantitative data, detail relevant experimental methodologies, and visualize the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Cimicifuga racemosa has a long history of use in traditional medicine for a variety of ailments. Modern phytochemical investigations have led to the isolation of numerous bioactive constituents, among which the triterpenoid saponins, including Cimiracemoside C, are prominent. The complex structure of Cimiracemoside C contributes to its diverse pharmacological profile, which has been the subject of increasing scientific scrutiny. This guide synthesizes the current knowledge on Cimiracemoside C, providing a technical foundation for further research and development.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Cimiracemoside C exhibits potent anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Mechanism of Action:

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), Cimiracemoside C has been shown to inhibit the production of inflammatory mediators. This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, Cimiracemoside C effectively downregulates the expression of pro-inflammatory genes.

Quantitative Data:

While specific IC50 values for the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by pure Cimiracemoside C are not widely reported, studies on extracts of Cimicifuga racemosa containing Cimiracemoside C have demonstrated a concentration-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

| Biological Target | Cell Line | Effect | Quantitative Data | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition | Data for pure compound not available. Extracts show dose-dependent inhibition. | [1][2] |

| Prostaglandin E2 (PGE2) Production | Macrophages | Inhibition | Data for pure compound not available. | [3][4][5][6][7] |

| TNF-α Production | Macrophages | Reduction | Data for pure compound not available. | [8][9][10][11] |

| IL-6 Production | Macrophages | Reduction | Data for pure compound not available. | [8][9][10][11] |

Chondroprotective Effects

Cimiracemoside C has demonstrated potential in protecting cartilage from degradation, a key factor in osteoarthritis.

Mechanism of Action:

Its chondroprotective activity is attributed to its ability to suppress the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-13, which are responsible for the breakdown of collagen and other extracellular matrix components in cartilage. Furthermore, Cimiracemoside C can promote the synthesis of key cartilage matrix constituents, including type II collagen and aggrecan.

Quantitative Data:

Quantitative data on the direct effects of Cimiracemoside C on MMP expression and matrix synthesis in chondrocytes is limited. However, related studies on other natural compounds demonstrate the potential for significant regulation of these markers.

| Biological Target | Cell Type | Effect | Quantitative Data | Reference |

| MMP-13 Expression | Chondrocytes | Downregulation | Data for pure compound not available. | [12][13][14][15][16] |

| Type II Collagen Expression | Chondrocytes | Upregulation | Data for pure compound not available. | [17][18][19][20] |

| Aggrecan Expression | Chondrocytes | Upregulation | Data for pure compound not available. | [17][18][19][20][21] |

Anti-cancer Activity

Preliminary studies suggest that Cimiracemoside C possesses anti-proliferative and pro-apoptotic effects in cancer cells.

Mechanism of Action:

The anti-cancer activity of Cimiracemoside C is believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. In human breast cancer cells (MCF-7), it has been observed to promote apoptosis and cause cell cycle arrest at the G2/M phase.

Quantitative Data:

Specific IC50 values for the cytotoxic effects of Cimiracemoside C on MCF-7 cells are not consistently reported in the literature. However, various studies on other compounds provide a reference for the potential potency of such molecules.

| Biological Target | Cell Line | Effect | Quantitative Data | Reference |

| Cell Viability | MCF-7 | Inhibition | IC50 values for pure compound not available. | [22][23][24][25][26][27] |

| Cell Cycle Arrest | MCF-7 | G2/M Arrest | Data for pure compound not available. | [28][29][30][31] |

| Apoptosis | MCF-7 | Induction | Data for pure compound not available. | [29] |

AMPK Activation

Mechanism of Action:

Cimiracemoside C has been identified as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can influence a wide range of metabolic processes and may contribute to the therapeutic effects of Cimiracemoside C.

Quantitative Data:

| Biological Target | Cell Line | Effect | Quantitative Data | Reference |

| AMPK Activation | Various | Activation | Data for pure compound not available. | [32][33][34][35] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of Cimiracemoside C's biological activities.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Cimiracemoside C for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay measures nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and treat with Cimiracemoside C for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540-550 nm. A standard curve using sodium nitrite is used for quantification.

Western Blot Analysis for NF-κB and MAPK Pathways

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the amount of a specific RNA.

-

RNA Extraction: Isolate total RNA from treated cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform the PCR reaction using a real-time PCR system with specific primers for the genes of interest (e.g., MMP-13, COL2A1, ACAN) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of inducible nitric oxide synthesis by Cimicifuga racemosa (Actaea racemosa, black cohosh) extracts in LPS‐stimulated RAW 264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 3. Curcumin blocks prostaglandin E2 biosynthesis through direct inhibition of the microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological evidence that the inhibitory effects of prostaglandin E2 are mediated by the EP2 and EP4 receptors in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective neutralization of prostaglandin E2 blocks inflammation, hyperalgesia, and interleukin 6 production in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tumor necrosis factor (TNF) inhibits interleukin (IL)-1 and/or IL-6 stimulated synthesis of C-reactive protein (CRP) and serum amyloid A (SAA) in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decreased Production of TNF-α and IL-6 Inflammatory Cytokines in Non-Pregnant Idiopathic RPL Women Immunomodulatory Effect of Sildenafil Citrate on the Cellular Response of Idiopathic RPL Women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interleukin-6 and tumour necrosis factor alpha synergistically block S-phase cell cycle and upregulate intercellular adhesion molecule-1 expression on MCF7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Matrix metalloproteinase-13 downregulation and potential cartilage protective action of the Korean Red Ginseng preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dexamethasone Attenuates the Expression of MMP-13 in Chondrocytes through MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential down-regulation of COX-2 and MMP-13 in human skin fibroblasts by glucosamine-hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MMP-13 Regulates Growth of Wound Granulation Tissue and Modulates Gene Expression Signatures Involved in Inflammation, Proteolysis, and Cell Viability | PLOS One [journals.plos.org]

- 17. Expression of type II collagen and aggrecan genes is regulated through distinct epigenetic modifications of their multiple enhancer elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discoordinate gene expression of aggrecan and type II collagen in experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhancement of mesenchymal stem cells’ chondrogenic potential by type II collagen-based bioscaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 24. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. joese.journals.ekb.eg [joese.journals.ekb.eg]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 32. Frontiers | Compound C, a Broad Kinase Inhibitor Alters Metabolic Fingerprinting of Extra Cellular Matrix Detached Cancer Cells [frontiersin.org]

- 33. mdpi.com [mdpi.com]

- 34. Ginsenoside CK Inhibits the Early Stage of Adipogenesis via the AMPK, MAPK, and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 35. AMPK inhibitor Compound C stimulates ceramide production and promotes Bax redistribution and apoptosis in MCF7 breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cimiracemoside C (CAS Number: 256925-92-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, also known as Cimicifugoside M or Cimigenol 3-α-L-arabinoside, is a cycloartane (B1207475) triterpenoid (B12794562) glycoside isolated from the medicinal plant Cimicifuga racemosa (Black Cohosh). With the CAS number 256925-92-5, this natural compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of Cimiracemoside C, including its physicochemical properties, biological activities with a focus on its role as an AMP-activated protein kinase (AMPK) activator, and detailed experimental protocols for its study.

Physicochemical Properties

Cimiracemoside C possesses a complex chemical structure, contributing to its specific biological functions. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 256925-92-5 | [1] |

| Molecular Formula | C₃₅H₅₆O₉ | [2] |

| Molecular Weight | 620.81 g/mol | [2] |

| Synonyms | Cimicifugoside M, Cimigenol 3-α-L-arabinoside | [1] |

| Appearance | White to off-white powder | Commercially available data |

| Purity (typical) | ≥98.0% (HPLC) | Commercially available data |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol | Commercially available data |

Biological Activity and Mechanism of Action

The primary biological activity of Cimiracemoside C revolves around its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK can have profound effects on various metabolic pathways, making Cimiracemoside C a promising candidate for the research and development of treatments for metabolic disorders such as type 2 diabetes.

AMPK Activation

Potential Antidiabetic Effects

The activation of AMPK is a key mechanism for the therapeutic action of some antidiabetic drugs. By activating AMPK, Cimiracemoside C may enhance glucose uptake in peripheral tissues, such as skeletal muscle, and suppress hepatic gluconeogenesis, thereby contributing to lower blood glucose levels. Further research is needed to quantify the in vivo efficacy and to determine specific metrics such as IC50 values for glucose uptake and alpha-glucosidase inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Cimiracemoside C.

Isolation and Purification of Cimiracemoside C from Cimicifuga racemosa

A general protocol for the isolation of triterpene glycosides from Cimicifuga racemosa is as follows:

-

Extraction: Powdered rhizomes of Cimicifuga racemosa are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Chromatography: The fraction containing Cimiracemoside C (often the n-butanol or ethyl acetate fraction) is subjected to various chromatographic techniques for purification. These may include:

-

Silica gel column chromatography.

-

Reversed-phase C18 column chromatography.

-

High-performance liquid chromatography (HPLC).

-

-

Identification: The purified compound is identified and characterized using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

In Vitro AMPK Activation Assay

The activation of AMPK by Cimiracemoside C can be assessed using commercially available assay kits, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.

-

Cell Culture: A suitable cell line, such as C2C12 myotubes or HepG2 hepatocytes, is cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of Cimiracemoside C for a specified period. A known AMPK activator (e.g., AICAR) can be used as a positive control.

-

Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

-

HTRF Assay: The cell lysate is then incubated with HTRF reagents, which include a europium cryptate-labeled anti-AMPK antibody and a d2-labeled anti-phospho-AMPK (Thr172) antibody.

-

Signal Detection: The HTRF signal is measured using a compatible plate reader. An increase in the signal ratio indicates an increase in the phosphorylation of AMPK at Threonine 172, signifying its activation.

Glucose Uptake Assay in C2C12 Myotubes

The effect of Cimiracemoside C on glucose uptake can be evaluated using a fluorescently labeled glucose analog, such as 2-NBDG.

-

Cell Differentiation: C2C12 myoblasts are differentiated into myotubes by culturing them in a low-serum medium.

-

Serum Starvation: Differentiated myotubes are serum-starved for a few hours before the assay.

-

Treatment: The cells are then treated with different concentrations of Cimiracemoside C. Insulin is typically used as a positive control.

-

2-NBDG Incubation: Following treatment, the cells are incubated with 2-NBDG for a short period.

-

Fluorescence Measurement: After incubation, the cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a fluorescence plate reader or a flow cytometer. An increase in fluorescence indicates enhanced glucose uptake.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and how Cimiracemoside C may exert its effects.

Caption: Cimiracemoside C activates the AMPK signaling pathway.

Experimental Workflow for Isolation and Identification

References

Cimiracemoside C in Cimicifuga racemosa Extract: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a cycloartane (B1207475) triterpene glycoside, is a notable bioactive constituent of Cimicifuga racemosa (black cohosh) extract. This technical guide provides an in-depth overview of Cimiracemoside C, focusing on its chemical properties, biological activities, and the methodologies for its extraction, isolation, and quantification. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Particular emphasis is placed on its role as an AMP-activated protein kinase (AMPK) activator, with detailed experimental protocols and visual representations of the relevant signaling pathway.

Introduction to Cimiracemoside C and Cimicifuga racemosa

Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb native to North America.[1] The rhizome of the plant is rich in various secondary metabolites and has been traditionally used for a range of medicinal purposes.[1] Modern research has focused on its extracts for the management of menopausal symptoms.[2] The chemical composition of Cimicifuga racemosa is complex, with triterpene glycosides being a major class of compounds.[3] Among these, Cimiracemoside C (also known as Cimicifugoside M) has garnered scientific interest for its specific biological activities.[4][5]

Chemically, Cimiracemoside C is a cycloartane-type triterpene glycoside.[5] Triterpenes from Cimicifuga racemosa are considered significant for the plant's bioactivity.[3]

Physicochemical Properties of Cimiracemoside C

A clear understanding of the physicochemical properties of Cimiracemoside C is essential for its extraction, isolation, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₆O₉ | [5] |

| Molecular Weight | 620.81 g/mol | [4] |

| CAS Number | 256925-92-5 | [4][5] |

| Synonyms | Cimicifugoside M | [4][5] |

| Class | Triterpene Glycoside (Cycloartane-type) | [2] |

Quantification of Cimiracemoside C in Cimicifuga racemosa Extracts

The concentration of Cimiracemoside C can vary significantly depending on the plant material, harvesting time, and the extraction method used. Accurate quantification is crucial for the standardization of Cimicifuga racemosa extracts. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the most common analytical techniques.

| Extract Type/Sample | Cimiracemoside C Concentration / Total Triterpene Glycoside Content | Analytical Method | Reference |

| 85-year-old Cimicifuga racemosa rhizome | 4.06% - 5.18% (total of four major triterpene glycosides including Cimiracemoside C) | LC-MS | [6] |

| Various Commercial Black Cohosh Products | Significant product-to-product variability in triterpene glycoside content | HPLC-PDA and LC-MS | [1] |

Biological Activity and Mechanism of Action

AMPK Activation

A primary biological activity of Cimiracemoside C is the activation of AMP-activated protein kinase (AMPK).[4] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[7] Activation of AMPK can lead to a cascade of downstream effects that are beneficial for metabolic health, suggesting a potential therapeutic role for Cimiracemoside C in conditions like diabetes.[4]

Serotonergic Activity of Cimicifuga racemosa Extract

Extracts of Cimicifuga racemosa have been shown to exhibit serotonergic activity, including binding to serotonin (B10506) receptors and inhibiting serotonin reuptake.[6] However, studies suggest that the triterpene glycoside fraction, including compounds like Cimiracemoside C, does not significantly contribute to this activity.[6] The serotonergic effects are more likely attributed to other constituents, such as Nω-methylserotonin.[6][8]

Experimental Protocols

Extraction and Isolation of Cimiracemoside C from Cimicifuga racemosa Rhizomes

This protocol outlines a general procedure for the extraction and isolation of Cimiracemoside C.

Materials:

-

Dried and powdered rhizomes of Cimicifuga racemosa

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., chloroform, methanol gradients)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered rhizomes with methanol at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[9]

-

Fractionation: The crude extract can be fractionated using different solvents. For instance, an ethyl acetate fraction can be obtained which contains phenylpropanoid esters.[10] Triterpene glycosides can be partitioned and enriched through various liquid-liquid partitioning schemes.

-

Column Chromatography: Subject the enriched triterpene glycoside fraction to silica gel column chromatography.[9]

-

Elution: Elute the column with a gradient of solvents, such as chloroform-methanol, to separate the different compounds.

-

Isolation: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing Cimiracemoside C and concentrate them to yield the isolated compound.

-

Purification: Further purification can be achieved using preparative HPLC.

Quantification of Cimiracemoside C by UPLC-MS/MS

This protocol provides a general method for the quantitative analysis of Cimiracemoside C.

Instrumentation:

-

UPLC system coupled with a tandem mass spectrometer (MS/MS)

-

UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[4]

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid

Procedure:

-

Standard Preparation: Prepare a stock solution of purified Cimiracemoside C in methanol. Create a series of working standard solutions by serial dilution.

-

Sample Preparation: Extract the powdered Cimicifuga racemosa material or dissolve the extract in a suitable solvent (e.g., 70% methanol). Sonicate and filter the solution through a 0.45 µm filter.[1]

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of Cimiracemoside C.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of Cimiracemoside C in the samples by interpolating their peak areas on the calibration curve.

In Vitro AMPK Activation Assay

This protocol describes a general method to assess the activation of AMPK by Cimiracemoside C.

Materials:

-

Purified recombinant AMPK enzyme

-

SAMS peptide (a synthetic substrate for AMPK)

-

[γ-³²P]ATP

-

Kinase assay buffer (containing HEPES, NaCl, DTT, MgCl₂)[11]

-

Cimiracemoside C

-

Positive control (e.g., AICAR)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in the assay buffer containing AMPK enzyme and SAMS peptide.

-

Add Cimiracemoside C at various concentrations to the reaction mixture. Include a vehicle control and a positive control.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).[11]

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the SAMS peptide using a scintillation counter.

-

Calculate the AMPK activity as a percentage of the control and plot the dose-response curve for Cimiracemoside C.

Signaling Pathway and Experimental Workflow Diagrams

Caption: AMPK Signaling Pathway Activated by Cimiracemoside C.

Caption: Experimental Workflow for Cimiracemoside C.

In Vitro and In Vivo Studies

While extensive research has been conducted on Cimicifuga racemosa extracts, studies focusing specifically on isolated Cimiracemoside C are less common. The following tables summarize the types of studies that are relevant for assessing the bioactivity of Cimiracemoside C.

In Vitro Studies

| Assay Type | Cell Line(s) | Endpoint(s) | Expected Outcome for Cimiracemoside C |

| Cytotoxicity | Various cancer cell lines (e.g., MCF-7, HepG2) | IC₅₀ (50% inhibitory concentration) | Determination of cytotoxic potential |

| AMPK Activation | Hepatocytes, myotubes, or other metabolically active cells | Phosphorylation of AMPK and its downstream targets (e.g., ACC) | Increased phosphorylation, indicating AMPK activation |

| Glucose Uptake | Adipocytes or muscle cells | Uptake of radiolabeled glucose (e.g., ²-deoxy-D-[³H]glucose) | Increased glucose uptake |

In Vivo Studies

| Animal Model | Condition | Dosage and Administration | Key Parameters Measured | Expected Outcome for Cimiracemoside C |

| Streptozotocin (STZ)-induced diabetic mice/rats | Type 1 Diabetes | Oral gavage or intraperitoneal injection | Blood glucose levels, insulin (B600854) levels, glucose tolerance | Reduction in blood glucose, improvement in glucose tolerance |

| High-fat diet-induced obese mice | Type 2 Diabetes / Metabolic Syndrome | Oral administration mixed with diet | Body weight, fat mass, plasma lipids, insulin sensitivity | Improvement in metabolic parameters |

| Immobilization stress model in mice | Psychological Stress | Oral administration | Plasma corticosterone (B1669441) and aspartate aminotransferase (AST) levels | Attenuation of stress markers |

Conclusion

Cimiracemoside C is a key bioactive triterpene glycoside in Cimicifuga racemosa extract with demonstrated potential as an AMPK activator. This technical guide provides a foundational resource for researchers, outlining its chemical properties, analytical methodologies, and biological activities. The provided experimental protocols and pathway diagrams are intended to facilitate further investigation into the therapeutic potential of Cimiracemoside C, particularly in the context of metabolic disorders. Future research should focus on elucidating the precise quantitative contribution of Cimiracemoside C to the overall bioactivity of Cimicifuga racemosa extracts and on conducting more extensive in vivo studies to validate its therapeutic efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. In vitro Serotonergic Activity of Black Cohosh and Identification of Nω-Methylserotonin as a Potential Active Constituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. In vitro serotonergic activity of black cohosh and identification of N(omega)-methylserotonin as a potential active constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin - Wikipedia [en.wikipedia.org]

Triterpenoid Glycosides in Black Cohosh: A Technical Guide for Researchers

Introduction

Black Cohosh (Actaea racemosa or Cimicifuga racemosa), a perennial herb native to North America, has a long history of use in traditional medicine, particularly for alleviating symptoms associated with menopause.[1][2][3] The therapeutic potential of Black Cohosh is largely attributed to its complex mixture of bioactive compounds, with triterpenoid (B12794562) glycosides being a major class of interest.[3][4][5] These cycloartane-type glycosides are considered the primary active constituents, and commercial extracts are often standardized to a specific content of these compounds.[2][6][7] This technical guide provides an in-depth overview of the triterpenoid glycosides found in Black Cohosh, focusing on their quantification, experimental protocols for their analysis, and their mechanisms of action.

Quantitative Analysis of Triterpenoid Glycosides

The concentration of triterpenoid glycosides in Black Cohosh can vary significantly depending on the plant tissue, growing conditions, and harvest time.[1][8] The rhizome is the most commonly used part for medicinal preparations.[1][9] High-performance liquid chromatography (HPLC) is the most accepted technique for the quantification of these compounds, often coupled with detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) due to the lack of a strong chromophore in many triterpenoid glycosides.[4][6]

Table 1: Concentration of Key Triterpenoid Glycosides in Black Cohosh Tissues

| Triterpenoid Glycoside | Plant Tissue | Concentration Range (mg/kg dry weight) | Reference |

| 23-epi-26-deoxyactein (B1259016) | Inflorescence | 28,582 - 41,354 | [1][8] |

| Leaf | 8,250 - 16,799 | [1][8] | |

| Rhizome | 2,688 - 4,094 | [1][8] | |

| Root | 1,149 - 1,970 | [8] | |

| Rachis | 598 - 1,987 | [8] | |

| Cimiracemoside A | Rhizome | 677 - 1,138 | [1][8] |

| Root | 598 - 1,281 | [1][8] | |

| Rachis | 0 - 462 | [1][8] | |

| Inflorescence | Up to 1,089 | [8] | |

| Leaf | Not detected | [1][8] |

Table 2: Triterpenoid Glycoside Content in a Standardized Black Cohosh Extract

| Triterpenoid Glycoside | Content in 32 mg Extract | Reference |

| Total Triterpene Glycosides | 2.26 mg (7.0%) | [10] |

| 23-epi-26-deoxyactein | 1.41 mg | [10] |

| S-actein | 0.73 mg | [10] |

| R-actein | 0.12 mg | [10] |

Experimental Protocols

Extraction of Triterpenoid Glycosides from Black Cohosh Rhizomes

This protocol describes a general method for the extraction of triterpenoid glycosides from dried and ground Black Cohosh rhizomes for analytical purposes.

Materials:

-

Dried and milled Black Cohosh rhizomes

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the dried, milled rhizomes of Actaea racemosa with 80% ethanol at room temperature.

-

Perform exhaustive extraction by repeating the maceration process three times.

-

Combine the ethanolic extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

The resulting extract can be further purified using chromatographic techniques or directly analyzed by HPLC.[11]

High-Performance Liquid Chromatography (HPLC) for Quantification

This section outlines a typical HPLC method for the separation and quantification of triterpenoid glycosides in Black Cohosh extracts.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size)[4]

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[4]

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, can be added to the mobile phase at 0.1%)[3]

-

Reference standards for triterpenoid glycosides (e.g., 27-deoxyactein)[4]

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-10 min, 30% B; 10-25 min, 30-60% B; 25-30 min, 60-80% B; followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detector Settings (ELSD): Nebulizer temperature 60°C, Evaporator temperature 90°C, Gas flow 1.5 L/min.

Quantification:

-

Prepare a series of calibration standards of a known triterpenoid glycoside (e.g., 27-deoxyactein).[4]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

The concentration of individual triterpenoid glycosides in the Black Cohosh extract is determined by comparing their peak areas to the calibration curve. The total triterpenoid glycoside content can be calculated by summing the concentrations of the individual identified peaks.[4]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of Black Cohosh are not fully understood, but several mechanisms of action have been proposed for its triterpenoid glycosides, moving beyond the initially hypothesized estrogenic activity, which is now largely refuted.[12][[“]][14] The primary mechanisms appear to involve serotonergic pathways, anti-inflammatory effects, and antioxidant activity.[2][12][[“]]

Serotonergic Activity

Some studies suggest that Black Cohosh extracts exhibit serotonergic activity, which may explain their efficacy in alleviating menopausal symptoms like hot flashes.[12][[“]][15] While triterpenoid glycosides themselves show weak binding to serotonin (B10506) receptors, other compounds in the extract, such as N(omega)-methylserotonin, have demonstrated potent activity.[15][16] However, the interplay between different constituents is complex and continues to be an area of active research. The proposed mechanism involves the modulation of serotonin receptors, particularly 5-HT7 and 5-HT1A, which are involved in thermoregulation.[5][17]

Anti-inflammatory and Antioxidant Pathways

Triterpenoid glycosides from Black Cohosh have demonstrated anti-inflammatory and antioxidant properties.[3][12][18] These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and modulate key signaling pathways involved in inflammation.[12][18][19]

One of the prominent triterpenoid glycosides, 23-epi-26-deoxyactein, has been shown to suppress cytokine-induced nitric oxide production in microglial cells.[12][19] Furthermore, another triterpenoid, 25-acetylcimigenol xylopyranoside (ACCX), has been found to block osteoclastogenesis induced by RANKL or TNFα by abrogating the NF-κB and ERK signaling pathways.[20] This suggests a potential role in preventing bone loss.[20]

Conclusion

The triterpenoid glycosides are a critical component of Black Cohosh, contributing significantly to its pharmacological profile. This guide provides a foundational understanding for researchers and drug development professionals, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the proposed mechanisms of action. Further research is warranted to fully elucidate the synergistic effects of the various compounds within Black Cohosh extracts and to translate the preclinical findings into robust clinical applications. The variability in the chemical composition of available preparations underscores the importance of continued efforts in standardization and quality control.[2][21]

References

- 1. researchgate.net [researchgate.net]

- 2. Black Cohosh - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. Black Cohosh (PDQ®): Integrative, alternative, and complementary therapies - Health Professional Information [NCI] – Health Information Library | PeaceHealth [peacehealth.org]

- 8. hort [journals.ashs.org]

- 9. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 10. Pharmacokinetics of 23-epi-26-deoxyactein in women following oral administration of a standardized extract of black cohosh - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Black Cohosh: Insights into its Mechanism(s) of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 16. In vitro serotonergic activity of black cohosh and identification of N(omega)-methylserotonin as a potential active constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro Serotonergic Activity of Black Cohosh and Identification of Nω-Methylserotonin as a Potential Active Constituent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. inhealthnature.com [inhealthnature.com]

- 19. researchgate.net [researchgate.net]

- 20. A triterpene glycoside from black cohosh that inhibits osteoclastogenesis by modulating RANKL and TNFalpha signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cimiracemoside C Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Cimicifuga genus, such as Cimicifuga racemosa (Black Cohosh). It is recognized for its potential biological activities, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. As research into the therapeutic potential of Cimiracemoside C expands, the need for accurate and reliable quantitative analysis is critical. This document provides detailed application notes and protocols for the use of Cimiracemoside C as an analytical standard for High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC method for the quantitative analysis of Cimiracemoside C. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value |

| **Linearity (R²) ** | > 0.999 |

| Linear Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD%) | < 2% |

| Retention Time (RT) | Approximately 8.5 min |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cimiracemoside C analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol (B129727) and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (for Plant Extracts)

-

Extraction: Accurately weigh 1 g of powdered plant material (e.g., Cimicifuga rhizome) and place it in a flask. Add 50 mL of 80% methanol.

-

Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Operating Conditions

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis Detector. |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-15 min: 30-60% B15-20 min: 60-90% B20-25 min: 90% B25.1-30 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Cimiracemoside C using HPLC.

Cimiracemoside C and AMPK Signaling Pathway

Cimiracemoside C has been identified as an activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy metabolism. Its activation initiates a cascade of events aimed at restoring cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Caption: Simplified AMPK signaling pathway activated by Cimiracemoside C.

Quantitative Analysis of Cimiracemoside C in Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a triterpenoid (B12794562) glycoside found in plants of the Cimicifuga genus, most notably in Black Cohosh (Cimicifuga racemosa). This compound, along with other related glycosides, is believed to contribute to the medicinal properties of Black Cohosh extracts, which are widely used in herbal supplements. Accurate quantification of Cimiracemoside C is crucial for the standardization of these extracts and for ensuring their quality, efficacy, and safety in therapeutic applications. This document provides detailed application notes and protocols for the quantitative analysis of Cimiracemoside C in plant extracts using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes representative quantitative data for Cimiracemoside C in a Black Cohosh extract. This structured format allows for easy comparison of results from different studies or batches.

| Plant Source | Extraction Solvent | Analytical Method | Cimiracemoside C Concentration (% w/w in extract) | Reference |

| Cimicifuga racemosa (Black Cohosh) Root and Rhizome | 80% Methanol (B129727) in Water | HPLC-QTOF-MS | ~4.7% (as part of total triterpene glycosides) | [1] |

Experimental Protocols

Sample Preparation: Extraction of Cimiracemoside C from Plant Material

This protocol describes a general method for the extraction of Cimiracemoside C from dried and powdered plant material, such as the roots and rhizomes of Cimicifuga racemosa.

Materials:

-

Dried and finely powdered plant material (e.g., Black Cohosh root and rhizome)

-

80% Methanol (Methanol:Water, 80:20 v/v)

-

Vortex mixer

-

Centrifuge

-

Filtration apparatus with 0.45 µm filter

Procedure:

-

Weigh approximately 10 g of the powdered plant material and place it into a suitable flask.

-

Add 100 mL of 80% methanol to the flask.

-

Securely cap the flask and vortex for 5 minutes to ensure thorough mixing.

-

Allow the mixture to macerate for 12 hours at room temperature with occasional shaking.

-

After 12 hours, filter the mixture to separate the extract from the plant material.

-

Repeat the extraction process on the plant material three more times with fresh solvent to ensure complete extraction.

-

Combine all the filtrates.

-

Evaporate the solvent from the combined filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

-

Store the dried extract at -20°C until further analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the HPLC method for the quantification of Cimiracemoside C in the plant extract.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or a suitable mass spectrometer (e.g., QTOF-MS) |

| Column | HyperClone C18, 3 µm particle size, 125 mm x 4 mm (or equivalent C18 column) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-40 min: 5-50% B40-45 min: 50-60% B45-55 min: 60-80% B55-60 min: 80-100% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection | UV at 205 nm or MS detection in positive ion mode |

Preparation of Standard and Sample Solutions:

-

Standard Stock Solution: Accurately weigh a known amount of Cimiracemoside C reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover a suitable concentration range (e.g., 10-500 µg/mL).

-

Sample Solution: Accurately weigh a portion of the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system. The concentration should be adjusted to fall within the range of the calibration curve.

Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the calibration standards in triplicate, starting with the lowest concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of the Cimiracemoside C standards.

-

Inject the sample solutions in triplicate.

-

Identify the Cimiracemoside C peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-